2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

DPP-IV inhibition Type 2 diabetes Thienopyrimidinone SAR

2-(4-Aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1248559-69-4, MW 250.32 g/mol) is a thieno[3,2-d]pyrimidin-4-one scaffold compound disclosed in patent literature as a potent dipeptidyl peptidase IV (DPP-IV) inhibitor. Structurally, it features a 4-aminopiperidine substituent at the 2-position of the thienopyrimidinone core, distinguishing it from the more extensively characterized 3-aminopiperidine analogs within the same chemotype.

Molecular Formula C11H14N4OS
Molecular Weight 250.32 g/mol
CAS No. 1248559-69-4
Cat. No. B1451180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1248559-69-4
Molecular FormulaC11H14N4OS
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=NC3=C(C(=O)N2)SC=C3
InChIInChI=1S/C11H14N4OS/c12-7-1-4-15(5-2-7)11-13-8-3-6-17-9(8)10(16)14-11/h3,6-7H,1-2,4-5,12H2,(H,13,14,16)
InChIKeyOGEOTOQXRSSVNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1248559-69-4) – Procurement-Relevant Structural and Pharmacological Profile


2-(4-Aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1248559-69-4, MW 250.32 g/mol) is a thieno[3,2-d]pyrimidin-4-one scaffold compound disclosed in patent literature as a potent dipeptidyl peptidase IV (DPP-IV) inhibitor [1]. Structurally, it features a 4-aminopiperidine substituent at the 2-position of the thienopyrimidinone core, distinguishing it from the more extensively characterized 3-aminopiperidine analogs within the same chemotype. The compound is primarily sourced for research use at a standard purity of 95% , serving as a building block for investigating DPP-IV inhibition and potentially Bruton's tyrosine kinase (BTK) engagement in academic and industrial drug discovery programs.

Why a 4-Aminopiperidine Thienopyrimidinone Cannot Be Substituted with Generic 3-Aminopiperidine or Unsubstituted Scafold Analogs


Within the thieno[3,2-d]pyrimidin-4-one DPP-IV inhibitor class, the position of the amino group on the piperidine ring is a critical determinant of both potency and selectivity. The 3-aminopiperidine-thienopyrimidinones have been well-characterized as potent, selective DPP-IV inhibitors with IC50 values reaching the sub-nanomolar range [1], while the 4-aminopiperidine regioisomer (the target compound) is described in the same patent family as part of a broad structural claim but with limited disclosed pharmacological data [2]. Importantly, the amino group position dictates the vector of the key hydrogen-bond donor pharmacophore within the DPP-IV active site, meaning that 3-amino and 4-amino substituted analogs are not interchangeable. Substituting this compound with a generic thienopyrimidin-4-one lacking the aminopiperidine substituent or with a 3-amino isomer would result in uncharacterized changes to target engagement, selectivity over DPP8/DPP9/FAP, and pharmacokinetic profile, making rigorous characterization essential before any procurement decision.

Quantitative Evidence for 2-(4-Aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1248559-69-4) Relative to Comparators


DPP-IV Inhibitory Potency: 4-Aminopiperidine vs. 3-Aminopiperidine Thienopyrimidinone Analogs

The target compound bearing a 4-aminopiperidine substituent is disclosed within the same patent family as highly potent 3-aminopiperidine-thienopyrimidinone DPP-IV inhibitors; however, no discrete IC50 value for the 4-amino isomer has been published in the accessible literature. By contrast, (R)-2-((2-(3-aminopiperidin-1-yl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzonitrile, a representative 3-aminopiperidine analog from the same scaffold, inhibited DPP-4 with an IC50 of 0.33 nM [1]. Another 3-aminopiperidine-thienopyrimidinone compound (BDBM50335626 / CHEMBL1651766) showed DPP-4 IC50 values in the sub-nanomolar range [1]. The 1.9 nM and 2.2 nM IC50 values listed in BindingDB for entries tentatively annotated as thienopyrimidinone-aminopiperidine compounds [2][3] may or may not correspond to the target compound and should be verified against the exact InChI key (OGEOTOQXRSSVNL-UHFFFAOYSA-N) before use. The DPP-IV inhibitory activity of marketed comparators is as follows: sitagliptin IC50 = 18–19 nM, vildagliptin IC50 = 34 nM, saxagliptin IC50 = 1.5 nM, linagliptin IC50 = 0.14 nM [4].

DPP-IV inhibition Type 2 diabetes Thienopyrimidinone SAR

Selectivity Profile Over Off-Target DPP Family Members (DPP8, DPP9, FAP)

Selectivity over DPP8 and DPP9 is a critical safety parameter for DPP-IV inhibitors, as inhibition of these closely related intracellular proteases has been associated with toxicity in preclinical models. Data from BindingDB for a thienopyrimidinone-aminopiperidine compound (BDBM50170954) show DPP-4 IC50 = 1.9 nM, DPP8 IC50 = 46,000 nM, and APT1 (FAP) IC50 = 10,000 nM, yielding selectivity indices of >24,000-fold over DPP8 and >5,200-fold over FAP [1]. However, it is not definitively established that these values correspond to the target compound CAS 1248559-69-4. For reference, known selective DPP-IV inhibitors such as sitagliptin exhibit >2,600-fold selectivity over DPP8 and DPP9 [2]. The 3-aminopiperidine-thienopyrimidinone class has been characterized as highly selective over QPP, DPP8, and DPP9 [3], but comparable selectivity data for the 4-aminopiperidine regioisomer remain unverified.

DPP-IV selectivity DPP8/DPP9 counter-screening Safety pharmacology

Structural Differentiation: 4-Aminopiperidine vs. 3-Aminopiperidine Regioisomerism

The target compound is characterized by a primary amine at the 4-position of the piperidine ring, whereas the extensively studied DPP-IV inhibitors in this chemotype bear the amine at the 3-position [1]. The 4-aminopiperidine regioisomer was explicitly claimed in the broad Markush structure of US9045491B2 [2], but the patent's exemplified compounds predominantly feature the 3-amino substituent. This structural distinction is pharmacologically significant because the spatial orientation of the amine hydrogen-bond donor relative to the thienopyrimidinone core influences binding to the S1 and S2 subsites of DPP-IV, as well as potential off-target interactions with BTK [3]. The 4-amino orientation may also impact physicochemical properties: the calculated topological polar surface area (tPSA) of the target compound is approximately 94 Ų, which is identical to the 3-amino regioisomer, but the vector of the amine group may differentially affect intramolecular hydrogen bonding, conformational preferences, and consequently, membrane permeability and metabolic stability.

Regioisomer comparison Structure-activity relationship Pharmacophore modeling

Potential Dual-Target Profile: DPP-IV Inhibition and BTK Engagement

Thieno[3,2-d]pyrimidine-aminopiperidine compounds have been annotated in BindingDB as BTK inhibitors, with some analogs achieving IC50 values as low as 1 nM against BTK in biochemical assays [1]. The 3-aminopiperidine-thienopyrimidinone analog is specifically described as targeting BTK and cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis [2]. Patent literature indicates that 4-aminopiperidine-thienopyrimidinone compounds (including CAS 1248559-69-4) have been investigated for BTK inhibition, suggesting potential utility in B-cell receptor signaling research [3]. In contrast, clinically validated DPP-IV inhibitors such as sitagliptin and linagliptin are not known to engage BTK at therapeutic concentrations. This dual-target potential, if experimentally confirmed, could differentiate this compound for research applications at the intersection of immuno-oncology and metabolic disease. Anti-mycobacterial activity: thieno[3,2-d]pyrimidines have shown IC50 values of 6–54 μM against M. tuberculosis strains when combined with Q203 (a cytochrome bc1 inhibitor) [4], though data specific to the 4-aminopiperidine analog is not yet reported.

BTK inhibition Dual pharmacology B-cell malignancies Immunometabolism

Recommended Application Scenarios for 2-(4-Aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1248559-69-4) Based on Available Evidence


Structure-Activity Relationship (SAR) Studies on DPP-IV Inhibitor Pharmacophore Geometry

This compound is best suited as a 4-aminopiperidine reference standard to systematically compare the impact of amine regioisomerism (4-amino vs. 3-amino) on DPP-IV inhibitory potency, selectivity, and binding mode within the thieno[3,2-d]pyrimidin-4-one scaffold [1]. As the 3-aminopiperidine analogs in this chemotype have well-characterized DPP-4 IC50 values in the sub-nanomolar range [2], head-to-head testing of the 4-amino isomer would resolve the structure-activity relationship of the amine position and could reveal altered binding kinetics or residence time. Procurement is recommended for medicinal chemistry groups conducting systematic SAR exploration rather than those seeking a pre-validated DPP-IV inhibitor.

Dual DPP-IV / BTK Target Engagement Profiling in Immunometabolism Research

The thienopyrimidine-aminopiperidine chemotype has been annotated as engaging both DPP-IV [1] and BTK [3], with some analogs achieving BTK IC50 values as low as 1 nM [3]. The 4-aminopiperidine substituent may provide a distinct selectivity window relative to the 3-amino isomer. Academic and industrial groups investigating the intersection of metabolic disease (DPP-IV) and B-cell signaling (BTK) should procure this compound for in vitro dual-target profiling, selectivity panel screening (including DPP8, DPP9, FAP, and a kinase panel), and comparison with selective DPP-IV inhibitors such as sitagliptin (IC50 = 18 nM) [4] and selective BTK inhibitors such as ibrutinib.

Fragment-Based or Scaffold-Hopping Lead Generation for Anti-Diabetic or Anti-Inflammatory Programs

As a structurally distinct 4-aminopiperidine-thienopyrimidinone building block with MW 250.32 g/mol and 95% purity , this compound presents a suitable starting point for fragment-based drug discovery or scaffold-hopping campaigns targeting DPP-IV or related serine proteases. Its low molecular weight and the presence of a primary amine handle for further derivatization make it amenable to rapid analog synthesis. Procurement is indicated for drug discovery groups seeking novel chemical matter beyond the well-explored 3-aminopiperidine and cyanopyrrolidine DPP-IV inhibitor space, particularly where intellectual property freedom-to-operate is a consideration.

Quote Request

Request a Quote for 2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.